molecular formula C21H17F2N5O2S2 B2899826 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1226439-36-6

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2899826
CAS No.: 1226439-36-6
M. Wt: 473.52
InChI Key: LEBNXIHDWLGQRM-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a polyheterocyclic architecture with distinct pharmacophoric elements:

  • Imidazole core: Substituted at position 1 with a 4-(difluoromethoxy)phenyl group and at position 5 with a phenyl group.
  • Thioether linkage: Connects the imidazole to an acetamide moiety.
  • Thiadiazole moiety: The acetamide is linked to a 5-methyl-1,3,4-thiadiazol-2-yl group, which enhances metabolic stability and binding affinity .

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O2S2/c1-13-26-27-20(32-13)25-18(29)12-31-21-24-11-17(14-5-3-2-4-6-14)28(21)15-7-9-16(10-8-15)30-19(22)23/h2-11,19H,12H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBNXIHDWLGQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents on Imidazole Core Heterocyclic Acetamide Moiety Molecular Weight Notable Properties
Target Compound 1: 4-(difluoromethoxy)phenyl; 5: phenyl 5-methyl-1,3,4-thiadiazol-2-yl ~523.4* Enhanced lipophilicity, metabolic stability
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 1: 3-(trifluoromethyl)phenyl; 5: 4-methoxyphenyl 5-methyl-1,3,4-thiadiazol-2-yl ~539.3 Electron-withdrawing CF₃ group; moderate solubility
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 1: 4-chlorophenyl; 5: p-tolyl Thiazol-2-yl 441.0 Lower MW; thiazole may reduce stability
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 1: 4-(trifluoromethoxy)phenyl; 5: 3,4-dichlorophenyl 5-methylisoxazol-3-yl 543.3 Dichloro substitution enhances halogen bonding

*Calculated from molecular formula C₂₂H₁₈F₂N₄O₂S₂.

Key Observations:
  • Electron-withdrawing groups (EWGs) : The difluoromethoxy (OCHF₂) group in the target compound offers stronger electron withdrawal than methoxy (OCH₃) or methyl (CH₃) groups in analogs . This may enhance binding to polar active sites.
  • Heterocyclic moieties : Thiadiazole (target, ) confers greater metabolic stability compared to thiazole or isoxazole , which are prone to oxidative degradation.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be higher than methoxy-substituted analogs (e.g., ) due to the difluoromethoxy group’s hydrophobicity.
  • Solubility : Thiadiazole and acetamide groups may improve aqueous solubility compared to isoxazole analogs .
  • Stability : Thioether and thiadiazole linkages resist hydrolysis, unlike ester or amide bonds in other derivatives .

Q & A

Basic: What are the standard synthetic pathways for this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the imidazole core via cyclization of substituted phenylglyoxal derivatives with ammonium acetate under reflux .
  • Step 2: Introduction of the thioacetamide moiety through nucleophilic substitution, using reagents like thiourea or potassium thioacetate in polar solvents (e.g., DMF) at 60–80°C .
  • Step 3: Functionalization of the thiadiazole ring via coupling reactions, often requiring palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling with aryl halides .
    Key Techniques: Reaction progress is monitored via TLC, and purity is confirmed using NMR (¹H/¹³C) and HPLC .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Answer:

  • Catalyst Optimization: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >85% .
  • Solvent Selection: Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to improve solubility of sulfur-containing intermediates and reduce side reactions .
  • Purification: Employ gradient elution in flash chromatography (hexane:EtOAc 8:2 to 6:4) for better separation of thiadiazole derivatives .
    Validation: Compare yields using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

Basic: What spectroscopic and analytical methods are used for structural confirmation?

Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns on the imidazole (δ 7.2–8.1 ppm for aromatic protons) and thiadiazole (δ 2.5 ppm for methyl groups) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 487.12) and fragmentation patterns .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

  • Comparative Assays: Re-evaluate activity across standardized cell lines (e.g., HepG2 vs. MCF-7) to assess tissue-specific effects .
  • Structural-Activity Relationship (SAR) Analysis: Modify substituents (e.g., replacing difluoromethoxy with trifluoromethoxy) and measure changes in IC₅₀ values .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or COX-2, correlating with experimental data .

Basic: What physicochemical properties are critical for formulation studies?

Answer:

  • Solubility: Assess in biorelevant media (FaSSIF/FeSSIF) to predict oral bioavailability. Log P values (~3.2) indicate moderate lipophilicity .
  • Stability: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
  • pKa Determination: Use potentiometric titration to measure ionization states (e.g., thiadiazole NH at pKa ~6.5) .

Advanced: How to design flow-chemistry protocols for scalable synthesis?

Answer:

  • Continuous-Flow Setup: Optimize residence time (5–10 min) and temperature (70–90°C) in microreactors to prevent clogging from sulfur byproducts .
  • In-Line Monitoring: Integrate UV-vis spectroscopy (λ = 254 nm) for real-time tracking of imidazole intermediate formation .
  • Work-Up Automation: Use membrane separators for efficient solvent exchange and reduce manual purification steps .

Basic: What are the key structural motifs influencing pharmacological activity?

Answer:

  • Imidazole-Thiadiazole Core: Enhances DNA intercalation and enzyme inhibition via π-π stacking and hydrogen bonding .
  • Difluoromethoxy Group: Increases metabolic stability and blood-brain barrier penetration compared to methoxy substituents .
  • Thioacetamide Linker: Facilitates redox-mediated interactions with cysteine residues in target proteins .

Advanced: How to evaluate thermal stability for long-term storage?

Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., 220°C) under nitrogen atmosphere .
  • Differential Scanning Calorimetry (DSC): Identify polymorphic transitions (e.g., endothermic peaks at 150–160°C) .
  • Accelerated Aging: Store at 25°C/60% RH for 6 months and monitor potency loss via HPLC .

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